6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid
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Overview
Description
6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes dibromo and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms to the phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Methoxylation: Introduction of methoxy groups to the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The dibromo and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenylamine: Shares the dibromo and methylphenyl structure but lacks the additional functional groups.
2,3-Dimethoxybenzoic acid: Contains the dimethoxybenzoic acid moiety but lacks the dibromo and amide groups.
Uniqueness
6-[(E)-({2-[(2,6-DIBROMO-4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H19Br2N3O5 |
---|---|
Molecular Weight |
529.2 g/mol |
IUPAC Name |
6-[(E)-[[2-(2,6-dibromo-4-methylanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C19H19Br2N3O5/c1-10-6-12(20)17(13(21)7-10)22-9-15(25)24-23-8-11-4-5-14(28-2)18(29-3)16(11)19(26)27/h4-8,22H,9H2,1-3H3,(H,24,25)(H,26,27)/b23-8+ |
InChI Key |
XDXMNVUQMJKNAB-LIMNOBDPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)C(=O)O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)C(=O)O)Br |
Origin of Product |
United States |
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